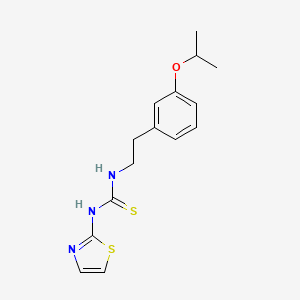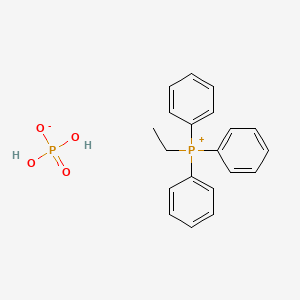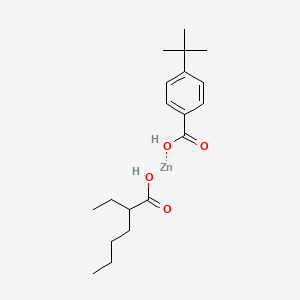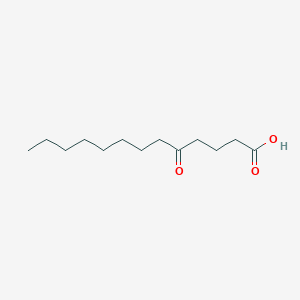
5-Oxotridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a derivative of tridecanoic acid, characterized by the presence of a keto group at the fifth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid or its derivatives. One common method is the oxidation of 5-hydroxytridecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into dicarboxylic acids.
Reduction: Reduction reactions can yield 5-hydroxytridecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 5-Hydroxytridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Oxotridecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and surfactants.
Wirkmechanismus
The mechanism of action of 5-Oxotridecanoic acid involves its interaction with various molecular targets and pathways. The keto group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with biological molecules. In metabolic pathways, it may act as an intermediate, undergoing enzymatic transformations that contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the keto group.
5-Hydroxytridecanoic acid: A hydroxylated derivative of tridecanoic acid.
13-Oxotridecanoic acid: Another keto derivative with the keto group at a different position.
Uniqueness: 5-Oxotridecanoic acid is unique due to the presence of the keto group at the fifth carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
869-99-8 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
5-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-9-12(14)10-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
LRHLDOVUZVMZHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


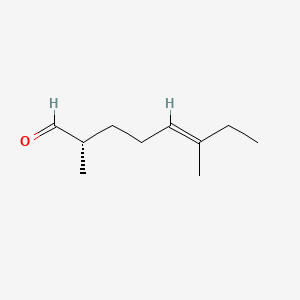
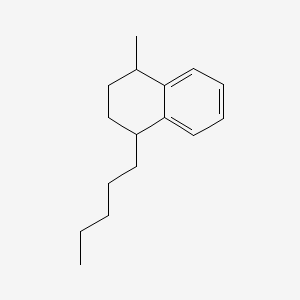
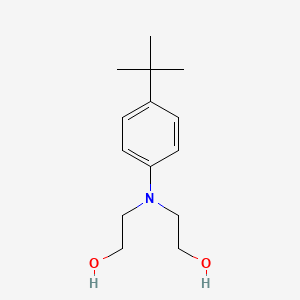
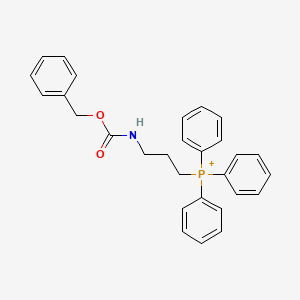
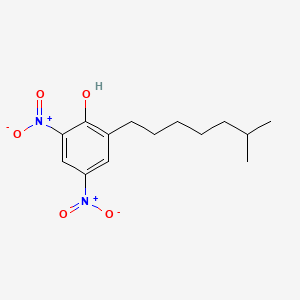
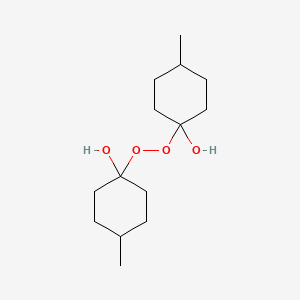
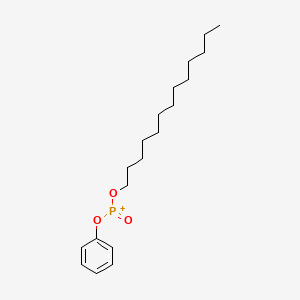
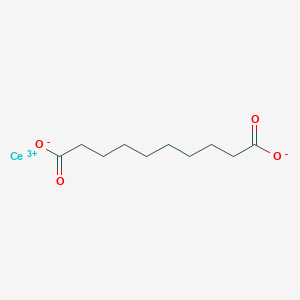
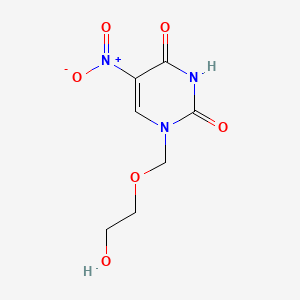
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
